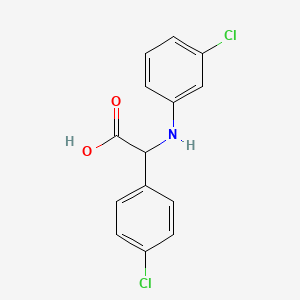

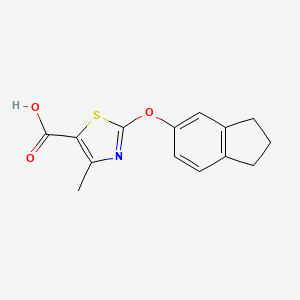

4-甲氧基-N-((1-(4-甲氧基苯基)-1H-四唑-5-基)甲基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of sulfonamide derivatives has been a topic of interest due to their potential biological activities. In the context of 4-methoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide, although this specific compound is not directly mentioned in the provided papers, the synthesis of related sulfonamide compounds has been reported. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involved the creation of compounds with significant in vitro and in vivo activity . Similarly, the synthesis of 4-substituted-N-(1H-tetrazol-5-yl)benzenesulfonamides combined experimental and computational methods to explore their molecular and electronic structures . These studies suggest that the synthesis of the compound would likely involve multi-step organic reactions, possibly starting with substituted benzaldehydes and involving the use of hydrazinobenzenesulfonamide as a key intermediate .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. The paper on 4-substituted-N-(1H-tetrazol-5-yl)benzenesulfonamides reported the use of Density Functional Theory (DFT) calculations to investigate the molecular and electronic structures, which were then compared with experimental spectroscopic data . The crystal structure of a related compound, 4-(2-Hydroxy-3-Methoxybenzylideneamino)-N-(5-Methylisoxazol-3-yl) Benzenesulfonamide, was determined, revealing the presence of enol-imine tautomerism . These findings suggest that the molecular structure of 4-methoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide would also be characterized by such tautomerism and stabilized by intramolecular hydrogen bonding.

Chemical Reactions Analysis

The chemical reactivity of sulfonamide derivatives can be inferred from their interactions with biological targets. For example, the synthesized N-(4-phenylthiazol-2-yl)benzenesulfonamides showed high-affinity inhibition of kynurenine 3-hydroxylase, indicating a specific chemical interaction between the inhibitor and the enzyme . The bioactivity studies on new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides revealed that some compounds strongly inhibited human carbonic anhydrase isoforms . These studies suggest that the chemical reactions of 4-methoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide with biological targets would involve specific interactions, possibly through the formation of hydrogen bonds or electrostatic interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are closely related to their structure. The study on N-(3-Methoxybenzoyl)benzenesulfonamide provided insights into the crystal structure and revealed the presence of hydrogen bonds and other non-covalent interactions that stabilize the crystal lattice . These properties are essential for understanding the solubility, stability, and overall behavior of the compound in biological systems. The high-yield synthesis of a PET selective CB2 radioligand also highlights the importance of specific substituents in achieving desired physical properties, such as solubility and receptor affinity .

科学研究应用

光动力疗法应用

Pişkin、Canpolat 和 Öztürk (2020) 的一项研究合成并表征了一种新的锌酞菁,用苯磺酰胺衍生物取代。这种化合物,包括类似的苯磺酰胺,显示出用于光动力疗法应用的有希望的特性。其显着的荧光、高单线态氧量子产率和适当的光降解量子产率使其成为光动力疗法中癌症治疗的潜在 II 型光敏剂 (Pişkin, Canpolat, & Öztürk, 2020).

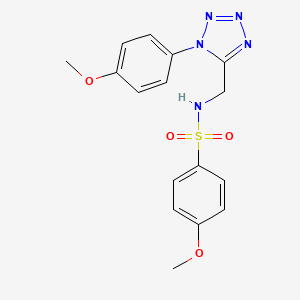

分子对接和晶体结构

Al-Hourani 等人。(2015) 进行对接研究并确定了四唑衍生物的晶体结构,包括 4-{5-(4-甲氧基苯基)-1H-四唑-1-基}苯磺酰胺。这项研究提供了对这些化合物在酶活性位点内的分子取向和相互作用的见解,突出了它们作为环氧合酶-2 抑制剂的潜力 (Al-Hourani 等人,2015).

抗癌活性

Gul 等人。(2016) 合成了一系列经过修饰的苯磺酰胺,并测试了它们的细胞毒性和肿瘤特异性。研究表明,某些衍生物表现出显着的细胞毒活性,表明它们在抗肿瘤活性研究中的潜力 (Gul 等人,2016).

属性

IUPAC Name |

4-methoxy-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O4S/c1-24-13-5-3-12(4-6-13)21-16(18-19-20-21)11-17-26(22,23)15-9-7-14(25-2)8-10-15/h3-10,17H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUSSKHEBJEBFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-(phenylsulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2508502.png)

![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2508508.png)

![3-(4-fluorophenyl)-5-(4-morpholinophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2508510.png)

![[2-(Ethoxycarbonylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2508513.png)

![8-(4-ethoxyphenyl)-N-(2-hydroxyethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2508520.png)

![Ethyl 2-{[(4-methoxyanilino)carbothioyl]amino}acetate](/img/structure/B2508522.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2508523.png)